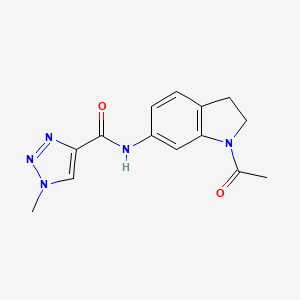
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H15N5O2 and its molecular weight is 285.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-acetylindolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of neuroprotection, anti-inflammatory effects, and anticancer properties. This article provides an overview of the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Synthesis
The compound features a unique structure combining an indoline moiety with a 1,2,3-triazole ring. The triazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the formation of the triazole linkage efficiently.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant protective effects against neurotoxicity induced by amyloid-beta (Aβ) in neuronal cell lines. These compounds were shown to inhibit the aggregation of Aβ and reduce reactive oxygen species (ROS) production, which are critical factors in neurodegenerative diseases like Alzheimer's.
Table 1: Neuroprotective Activity Comparison
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| N-(1-acetylindolin-6-yl)-... | TBD | Inhibition of Aβ aggregation; ROS reduction |
| Compound A (similar structure) | 3.08 | Blockage of NF-κB signaling pathway |
| Compound B | 2.91 | Neuroprotection via biometal chelation |
Anti-inflammatory Properties
The compound's anti-inflammatory activity has also been investigated. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokine production and modulate signaling pathways involved in inflammation. Specifically, it has been observed to block the phosphorylation of P65 protein in the NF-κB pathway, which is crucial for mediating inflammatory responses.
Case Study: Anti-inflammatory Activity
In a controlled study involving scopolamine-induced mice models, administration of this compound resulted in significant improvements in cognitive function and reductions in inflammatory markers.
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The compound's mechanism involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
Table 2: Anticancer Activity Profile
| Cell Line | IC50 (μM) | Comparison to Doxorubicin |
|---|---|---|
| HL-60 | TBD | Similar |
| K562 | TBD | Less potent |
| MOLT-4 | TBD | Comparable |
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c1-9(20)19-6-5-10-3-4-11(7-13(10)19)15-14(21)12-8-18(2)17-16-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJZYJBLBKZWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














